molecular formula C15H13ClN2O B195893 6-Chloro-4-methyl-4-phenyl-4H-3,1-benzoxazin-2-amine CAS No. 21715-43-5

6-Chloro-4-methyl-4-phenyl-4H-3,1-benzoxazin-2-amine

Cat. No. B195893
CAS RN: 21715-43-5
M. Wt: 272.73 g/mol
InChI Key: PGSDPKVMKMOURZ-UHFFFAOYSA-N
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Description

“6-Chloro-4-methyl-4-phenyl-4H-3,1-benzoxazin-2-amine” is also known as Etifoxine hydrochloride . It is primarily used as an anxiolytic and anticonvulsant drug . It is a benzoxazine class drug that also possesses neuroprotective, neuroplastic, and anti-inflammatory properties .


Molecular Structure Analysis

The empirical formula of “6-Chloro-4-methyl-4-phenyl-4H-3,1-benzoxazin-2-amine” is C17H17ClN2O . The molecular weight is approximately 337.24 . The SMILES notation is Cl.CCNC1=Nc2ccc (Cl)cc2C © (O1)c3ccccc3 .


Physical And Chemical Properties Analysis

Etifoxine hydrochloride is a white to beige powder . It is soluble in DMSO at a concentration of ≥5 mg/mL . It should be stored in a desiccated condition at a temperature of −20°C .

Scientific Research Applications

Hypolipidemic Properties

6-Chloro-4-methyl-4-phenyl-4H-3,1-benzoxazin-2-amine and its derivatives exhibit notable hypolipidemic properties. In a study, certain 4H-3,1-benzoxazin-4-ones, closely related to the compound , demonstrated hypocholesterolemic, hypotriglyceridemic, and high-density lipoprotein elevating effects in both hypercholesterolemic and normolipidemic rats (Fenton et al., 1989).

Antimicrobial Activity

Several derivatives of 6-Chloro-4-methyl-4-phenyl-4H-3,1-benzoxazin-2-amine have been synthesized and shown to possess antimicrobial activity. For instance, research has demonstrated the synthesis of novel quinazolinone derivatives with significant antimicrobial properties (Habib et al., 2013); (Patel et al., 2006).

Anti-Elastase Properties

Derivatives of this compound have been synthesized and evaluated for their anti-elastase properties. Specifically, a study focused on 6-amino-2-phenyl-4H-3,1-benzoxazin-4-one aminoacyl and dipeptidyl derivatives, which showed inhibitory activity towards human leukocyte elastase (HLE) (Colson et al., 2005).

Application in Polymerization

The compound and its derivatives have applications in the field of polymerization. For instance, benzoxazine-functionalized amine bridged bis(phenolate) lanthanide complexes derived from a related compound have been synthesized for use in the ring-opening polymerization of cyclic esters (Liang et al., 2012).

Development of HIV-1 Inhibitors

Certain derivatives have been studied for their potential role as non-nucleoside HIV-1 reverse transcriptase inhibitors. This application is particularly notable in the field of medicinal chemistry, aiming at the development of new therapeutic agents (Hamed et al., 2009).

properties

IUPAC Name

6-chloro-4-methyl-4-phenyl-3,1-benzoxazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O/c1-15(10-5-3-2-4-6-10)12-9-11(16)7-8-13(12)18-14(17)19-15/h2-9H,1H3,(H2,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSDPKVMKMOURZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)Cl)N=C(O1)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00582856
Record name 6-Chloro-4-methyl-4-phenyl-4H-3,1-benzoxazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00582856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-4-methyl-4-phenyl-4H-3,1-benzoxazin-2-amine

CAS RN

21715-43-5
Record name 6-Chloro-4-methyl-4-phenyl-4H-3,1-benzoxazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00582856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-4-methyl-4-phenyl-4H-3,1-benzoxazin-2-amine
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Reactant of Route 6
6-Chloro-4-methyl-4-phenyl-4H-3,1-benzoxazin-2-amine

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